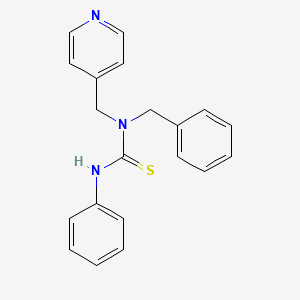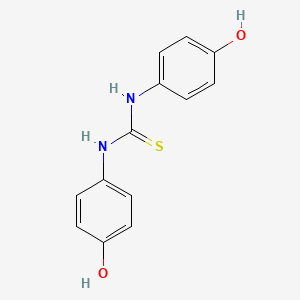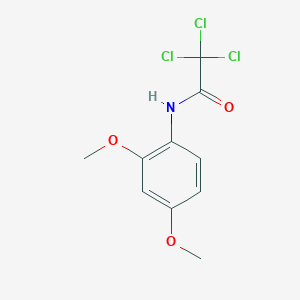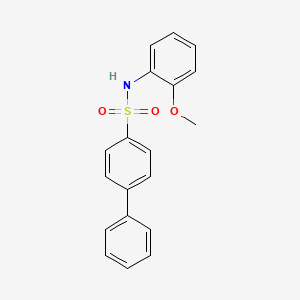![molecular formula C17H16N2O3 B5854338 N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide, commonly known as AOE, is a synthetic compound that has been widely used in scientific research. AOE belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of AOE is not fully understood. However, it has been proposed that AOE exerts its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. AOE has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AOE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. AOE has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, AOE has been found to reduce the levels of serum glucose, triglycerides, and cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. AOE has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, AOE also has limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Furthermore, AOE has been found to exhibit low solubility in aqueous solutions, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on AOE. One area of research is to investigate the potential of AOE as a therapeutic agent for various diseases. AOE has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another area of research is to investigate the mechanism of action of AOE in more detail. Understanding the mechanism of action of AOE can provide insights into its biological activities and potential therapeutic applications. Furthermore, future research can focus on developing more potent and selective derivatives of AOE with improved solubility and reduced cytotoxicity.
Métodos De Síntesis
The synthesis of AOE involves the reaction of 3-acetylphenylamine with ethyl 4-aminobenzoate in the presence of sodium hydride. The resulting compound is then treated with acetic anhydride to obtain AOE. The purity of AOE can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
AOE has been widely used in scientific research due to its various biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. AOE has also been shown to possess antitumor and antiviral properties. Furthermore, AOE has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)14-8-5-9-15(10-14)19-16(21)11-18-17(22)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAMPZLIUUMCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)

![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)

